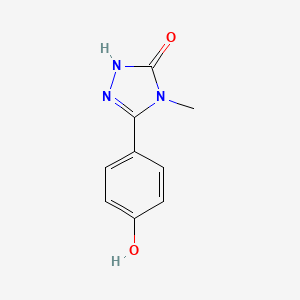

3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are often used in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one” were not found, triazoles are generally synthesized using the Huisgen cycloaddition or by the reaction of hydrazines with carbonyl compounds .Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one” would likely involve a triazole ring attached to a phenyl ring via a carbon atom . The phenyl ring would have a hydroxyl (-OH) group attached to it .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .Scientific Research Applications

- Application : Formulating ODHP-loaded β-cyclodextrin nanosponge (NS) hydrogel (HG) enhances topical delivery for skin fungal ailments. The NS-HG demonstrated higher in vitro antifungal activity against Candida albicans compared to fluconazole. In vivo studies showed improved wound healing and collagen deposition .

- Application : EN300-27112677 could be explored for its potential in enzymatic hydroxylation of non-natural phenols, such as phenol, chlorophenol, styrene, and p-nitrophenol .

- Application : EN300-27112677 might serve as a substrate or catalyst in biocatalytic reactions, contributing to green chemistry practices .

- Application : Investigate EN300-27112677’s antimicrobial activity against pathogenic bacteria and fungi. Assess its potential as an antimicrobial agent .

Antifungal Agent

Phenolic Compound Hydroxylation

Biocatalysis and Green Chemistry

Antimicrobial Activity

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit key enzymes such as α-amylase and α-glucosidase , and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in carbohydrate metabolism and tyrosine catabolism, respectively .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes through a mixed-type and competitive manner . The interaction of the compound with the enzymes is primarily influenced by hydrogen bonding and van der Waals forces .

Biochemical Pathways

Related compounds have been found to impact the carbohydrate hydrolysis pathway by inhibiting key digestive enzymes . This can lead to the regulation of hyperglycemia, which is beneficial for managing diabetes .

Result of Action

Related compounds have demonstrated various biological activities, including antioxidant and anticancer properties .

Action Environment

It is known that environmental factors such as ph, temperature, and presence of other substances can affect the activity and stability of similar compounds .

Future Directions

The future directions for research on “3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one” could include further exploration of its potential biological activities and applications in pharmaceuticals . Additionally, more research could be done to fully understand its synthesis, properties, and safety profile.

properties

IUPAC Name |

3-(4-hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-8(10-11-9(12)14)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJPHLZTDZHKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)

![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime](/img/structure/B2881005.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)

![2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)

![3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2881018.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)

![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)